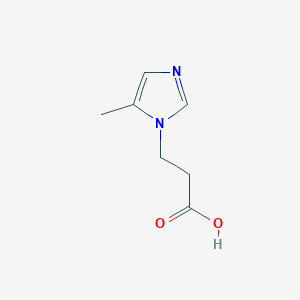![molecular formula C10H16N2O B3077615 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine CAS No. 1048921-83-0](/img/structure/B3077615.png)
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine
Übersicht
Beschreibung
Pyridine derivatives, such as “2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine”, are often used in the field of medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, with the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine is its high affinity for the serotonin transporter and the sigma-1 receptor, which makes it a useful tool for studying these targets in vitro and in vivo. However, one limitation of this compound is its moderate selectivity for these targets, which may limit its specificity in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine. One direction is the development of more selective and potent analogs of this compound that can be used as therapeutic agents for mood disorders and neurodegenerative diseases. Another direction is the exploration of the sigma-1 receptor as a potential target for the treatment of psychiatric and neurological disorders. Additionally, the use of this compound as a PET imaging agent for the detection of neurodegenerative diseases warrants further investigation.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have affinity for the serotonin transporter and the sigma-1 receptor, which are important targets for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been investigated as a potential PET imaging agent for the detection of neurodegenerative diseases, such as Alzheimer's disease.
Biochemische Analyse
Biochemical Properties
These are amide derivatives of alpha amino acids .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-9-8-12-7-4-10-2-5-11-6-3-10/h2-3,5-6,12H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYMYMPCAIHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)

![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)

![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)


